2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Description
The compound of interest belongs to a class of molecules featuring a thieno[2,3-d]pyrimidine core, often recognized for their potential in pharmaceutical applications. Despite restrictions on discussing drug use and dosage, the synthesis and analysis of its structure, along with its chemical and physical properties, offer valuable insights into its potential applications in scientific research.
Synthesis Analysis
Synthesis of similar thieno[2,3-d]pyrimidine derivatives typically involves multi-step chemical reactions, starting from suitable precursors like chloro-substituted pyridines or pyrimidinones. A common approach for synthesizing such compounds includes condensation reactions, cyclization, and subsequent functionalization to introduce specific substituents (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by the presence of a thieno-pyrimidine scaffold, with various substituents affecting the molecule's overall geometry and electronic properties. Crystallographic studies of related compounds reveal that these molecules tend to adopt folded conformations due to intramolecular interactions, such as hydrogen bonding, influencing their reactivity and interaction with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, enabling the introduction of different functional groups. These reactions are crucial for diversifying the chemical space of these compounds and tailoring their properties for specific applications. The thioacetamide bridge in similar molecules facilitates the formation of folded conformations, impacting their reactivity and potential biological activity (Subasri et al., 2016).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, including melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's stability, formulation potential, and suitability for various scientific applications.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the thieno[2,3-d]pyrimidine core and its substituents. Studies on similar compounds highlight the importance of the electronic nature of the substituents and the compound's overall electronic distribution in determining its chemical behavior (Gangjee et al., 2009).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S2/c1-3-7-23-17(25)11-8-10(2)27-16(11)22-18(23)26-9-14(24)21-13-6-4-5-12(19)15(13)20/h3-6,8H,1,7,9H2,2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSHVVOFQSRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7183606 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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